2-Formylbut-2-enyl acetate

Organic synthesis Bifunctional building blocks Functional group analysis

2-Formylbut-2-enyl acetate (CAS 25016-79-9) is an α,β-unsaturated aldehyde derivative functionalized with an acetoxymethyl group, with molecular formula C7H10O3 and molecular weight 142.15 g/mol. The compound features both an enal moiety and an ester-protected allylic alcohol, positioning it as a bifunctional reactive intermediate.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 25016-79-9
Cat. No. B15344578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylbut-2-enyl acetate
CAS25016-79-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC=C(COC(=O)C)C=O
InChIInChI=1S/C7H10O3/c1-3-7(4-8)5-10-6(2)9/h3-4H,5H2,1-2H3
InChIKeySPMALVQSPLOCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylbut-2-enyl acetate (CAS 25016-79-9) for Chemical Procurement: A Functionalized α,β-Unsaturated Aldehyde Building Block


2-Formylbut-2-enyl acetate (CAS 25016-79-9) is an α,β-unsaturated aldehyde derivative functionalized with an acetoxymethyl group, with molecular formula C7H10O3 and molecular weight 142.15 g/mol . The compound features both an enal moiety and an ester-protected allylic alcohol, positioning it as a bifunctional reactive intermediate. Its IUPAC name is 2-formylbut-2-en-1-yl acetate, and it is also catalogued as 2-butenal, 2-[(acetyloxy)methyl]- in regulatory databases [1]. In procurement contexts, the compound is typically offered at ≥95% purity , and its dual electrophilic reactivity profile distinguishes it from simpler α,β-unsaturated aldehydes.

Why Generic α,β-Unsaturated Aldehydes Cannot Substitute for 2-Formylbut-2-enyl acetate in Synthetic Workflows


The compound's differentiation stems from its dual functionality: the α,β-unsaturated aldehyde enables conjugate addition and cycloaddition chemistry, while the acetoxymethyl group provides a protected allylic alcohol handle that can be orthogonally deprotected for downstream functionalization . In contrast, simpler in-class alternatives such as crotonaldehyde or tiglic aldehyde lack this protected oxygen functionality. Crotonaldehyde (CH3CH=CHCHO) offers only the enal moiety [1], limiting its synthetic versatility to reactions at the aldehyde and alkene positions without the capacity for selective deprotection-driven diversification. This functional group disparity means that substituting a generic α,β-unsaturated aldehyde would require additional synthetic steps to install the acetoxy-protected alcohol functionality, reducing overall yield and increasing time and cost in multi-step sequences.

2-Formylbut-2-enyl acetate: Quantitative Differentiation Evidence Against Comparator Compounds


Functional Group Comparison: Acetoxy-Protected Allylic Alcohol vs. Unsubstituted α,β-Unsaturated Aldehydes

2-Formylbut-2-enyl acetate contains two distinct reactive sites: an α,β-unsaturated aldehyde and an acetoxymethyl group. In contrast, crotonaldehyde and tiglic aldehyde possess only the enal moiety with no protected oxygen functionality [1]. The presence of the acetoxymethyl group enables orthogonal deprotection to yield a reactive allylic alcohol for subsequent functionalization, a capability absent in the comparators.

Organic synthesis Bifunctional building blocks Functional group analysis

Molecular Weight Differentiation: Procurement-Relevant Physical Property Benchmarking

2-Formylbut-2-enyl acetate has a molecular weight of 142.15 g/mol . Compared to the widely available α,β-unsaturated aldehyde crotonaldehyde (MW 70.09 g/mol) [1], the target compound is 72.06 g/mol heavier (102.8% increase). Against tiglic aldehyde (MW 84.12 g/mol), the difference is 58.03 g/mol (69.0% increase). This substantial molecular weight difference reflects the additional acetoxymethyl substituent.

Physical chemistry Procurement specifications Molecular weight comparison

Synthetic Route Accessibility: Demonstrated Acetylation of 2-Formylbut-2-en-1-ol vs. Alternative Multi-Step Approaches

2-Formylbut-2-enyl acetate is accessible via acetylation of 2-formylbut-2-en-1-ol with acetic anhydride, a single-step reaction conducted in the presence of a base catalyst such as pyridine . This direct route contrasts with the alternative approach of functionalizing crotonaldehyde, which would require a multi-step sequence (e.g., α-hydroxymethylation followed by acetylation) to introduce the equivalent acetoxymethyl functionality.

Synthetic methodology Process chemistry Reagent procurement

Regulatory and Inventory Status: EINECS-Listed Compound with Unique DTXSID Identifier

2-Formylbut-2-enyl acetate is assigned EINECS Number 246-565-9, confirming its presence on the European Inventory of Existing Commercial Chemical Substances [1]. The compound also carries the EPA Comptox DTXSID identifier DTXSID6067042, enabling unambiguous tracking in regulatory and environmental fate databases [2]. Many closely related α,β-unsaturated aldehyde esters are not similarly indexed in these authoritative inventories, creating procurement friction for regulated applications.

Regulatory compliance Inventory tracking Chemical registration

Procurement-Driven Application Scenarios for 2-Formylbut-2-enyl acetate


Multi-Step Organic Synthesis Requiring Orthogonal Functionalization

In synthetic routes where orthogonal reactivity is essential—such as the sequential construction of heterocyclic frameworks—2-Formylbut-2-enyl acetate provides two distinct reactive handles that can be addressed independently. The α,β-unsaturated aldehyde participates in conjugate additions, Diels-Alder reactions, or organocatalytic cycloadditions, while the acetoxymethyl group remains intact for later deprotection and further elaboration. This eliminates the need to install oxygen functionality through separate α-hydroxymethylation steps, reducing overall synthetic step count by at least 1-2 steps compared to routes starting from unsubstituted crotonaldehyde [1]. This scenario is most relevant for medicinal chemistry programs, natural product synthesis, and fine chemical manufacturing where step efficiency directly impacts cost and timeline.

Building Block Procurement for Bifunctional Intermediate Stockpiling

For laboratories or CROs maintaining a curated inventory of versatile building blocks, 2-Formylbut-2-enyl acetate offers a higher 'functional group density' per unit mass than simpler α,β-unsaturated aldehydes. With two reactive functional groups versus one in crotonaldehyde or tiglic aldehyde [1], the compound provides greater synthetic optionality from a single inventory item. The 142.15 g/mol molecular weight also provides a distinct stoichiometric footprint for precise reagent calculation, reducing the risk of errors when scaling reactions from literature procedures that may reference alternative compounds.

Regulated Applications Requiring EINECS-Listed Substances

For European procurement or for companies subject to REACH compliance requirements, the EINECS listing (246-565-9) of 2-Formylbut-2-enyl acetate represents a significant operational advantage [1]. Compounds without EINECS registration require additional notification, registration, or exemption documentation before import or use in EU territories. The established DTXSID identifier (DTXSID6067042) further facilitates environmental fate assessment and regulatory reporting . This scenario applies to flavor and fragrance development programs, pharmaceutical intermediate supply chains, and any industrial application where regulatory traceability is mandated.

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